![molecular formula C18H22N4O3S B2430933 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide CAS No. 483348-24-9](/img/structure/B2430933.png)

4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

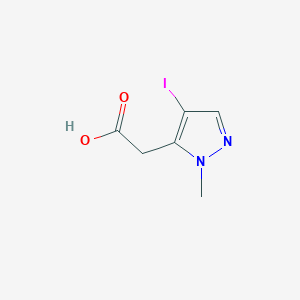

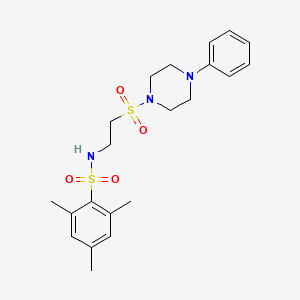

4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide (BBBH) is a sulfonamide derivative. It has a molecular formula of C18H22N4O3S and an average mass of 374.457 Da .

Synthesis Analysis

While specific synthesis information for BBBH was not found, a similar compound, 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of BBBH consists of a benzylpiperazine moiety linked to a benzohydrazide group via a sulfonyl bridge .Physical And Chemical Properties Analysis

BBBH has a molecular formula of C18H22N4O3S and an average mass of 374.457 Da . Additional physical and chemical properties were not found in the available resources.Scientific Research Applications

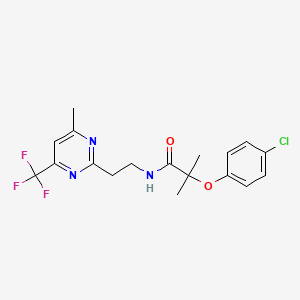

- Synthesis and Structure : 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide (referred to as compound 6) is synthesized by reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

- Molecular Modeling : Docking simulations of the most active eight piperazine chromen-2-one derivatives (including 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide) were performed against the oxidoreductase enzyme (PDB ID 1XDQ). The enzyme–inhibitor complexes were stabilized by hydrophobic interactions between the ligand’s aromatic moieties and lipophilic residues of the binding site .

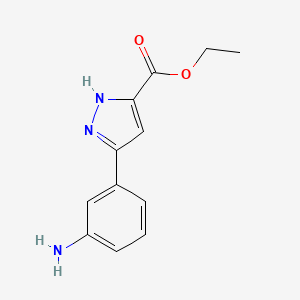

- Importance of Coumarins : Coumarins and their derivatives are essential structural motifs found in natural products. Researchers have explored their potential therapeutic applications, including anticancer, anti-HIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory activities .

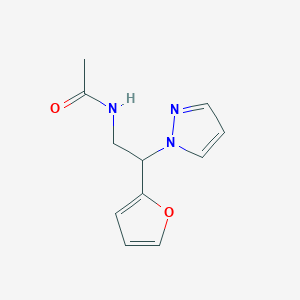

- Piperazine Moiety Enhancement : Incorporating a piperazine moiety into coumarin-based compounds has shown unexpected improvements in bioactivity. N-aryl and N-alkyl piperazine derivatives have been potent antibacterial, antimalarial, antipsychotic, and antifungal agents .

- Biochemical Use : 4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide is a biochemical compound used in proteomics research. Its molecular formula is C18H22N4O3S, with a molecular weight of 374.46 g/mol .

Antimicrobial Activity

Docking Studies and Enzyme Inhibition

Drug Discovery and Coumarin-Based Compounds

Proteomics Research

properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)sulfonylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c19-20-18(23)16-6-8-17(9-7-16)26(24,25)22-12-10-21(11-13-22)14-15-4-2-1-3-5-15/h1-9H,10-14,19H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRFDKHBVRRDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2430852.png)

![7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/no-structure.png)

![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2430858.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2430859.png)

![Ethyl 1-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2430870.png)

![N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2430872.png)